molecular formula C10H8N2S B593816 2H-thiazino[2,3-a]benzimidazole CAS No. 128952-60-3

2H-thiazino[2,3-a]benzimidazole

Cat. No.: B593816
CAS No.: 128952-60-3
M. Wt: 188.248
InChI Key: OSHRMSIYJKYTPX-UHFFFAOYSA-N
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Description

2H-[1,2]Thiazino[2,3-a]benzimidazole is a heterocyclic compound that combines the structural features of both thiazine and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2]Thiazino[2,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired heterocyclic scaffold . Another method involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane under similar conditions .

Industrial Production Methods

While specific industrial production methods for 2H-[1,2]Thiazino[2,3-a]benzimidazole are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 2H-[1,2]Thiazino[2,3-a]benzimidazole is not fully elucidated, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, some derivatives have been identified as inhibitors of specific enzymes, such as factor IXa .

Comparison with Similar Compounds

2H-[1,2]Thiazino[2,3-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of 2H-[1,2]Thiazino[2,3-a]benzimidazole lies in its specific arrangement of atoms and the resulting chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

128952-60-3

Molecular Formula

C10H8N2S

Molecular Weight

188.248

IUPAC Name

2H-thiazino[2,3-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-6-3-7-13-12(9)10/h1-6H,7H2

InChI Key

OSHRMSIYJKYTPX-UHFFFAOYSA-N

SMILES

C1C=CC2=NC3=CC=CC=C3N2S1

Synonyms

2H-[1,2]Thiazino[2,3-a]benzimidazole(9CI)

Origin of Product

United States

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